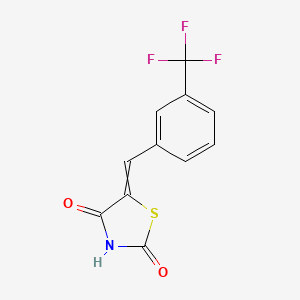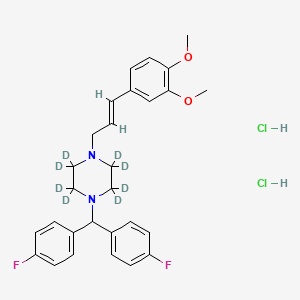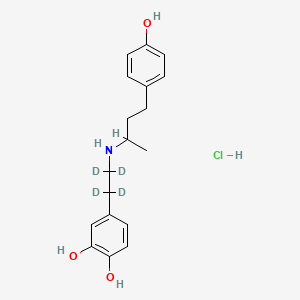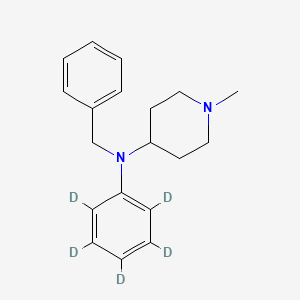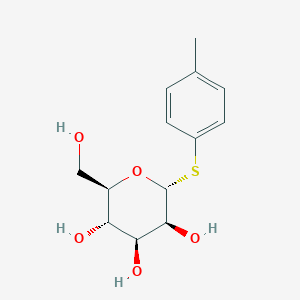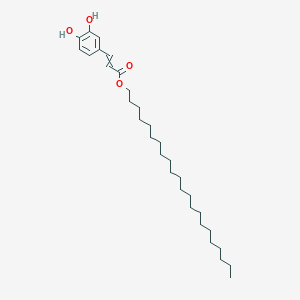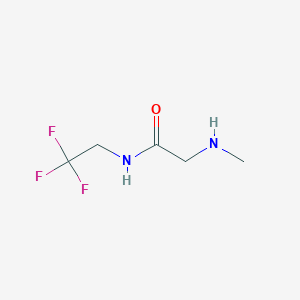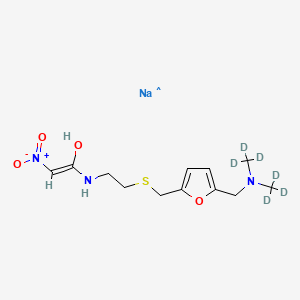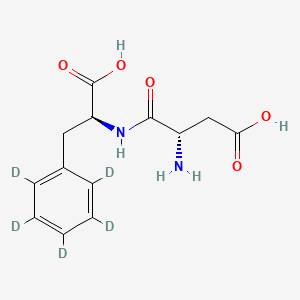
L-Aspartyl-L-phenylalanine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aspartyl-L-phenylalanine-d5 is a deuterated form of L-Aspartyl-L-phenylalanine, a dipeptide composed of the amino acids aspartic acid and phenylalanine. This compound is often used in scientific research due to its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartyl-L-phenylalanine-d5 typically involves the use of deuterated reagents to incorporate deuterium atoms into the molecule. One common method is the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase . This is followed by the chemical transformation of α-L-aspartyl-L-phenylalanine β-methylester to α-L-aspartyl-L-phenylalanine methylester hydrochloride in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form the final product .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the final product meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
L-Aspartyl-L-phenylalanine-d5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
L-Aspartyl-L-phenylalanine-d5 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of amino acids and peptides in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development and pharmacokinetic studies.
Industry: Utilized in the production of low-calorie sweeteners and other food additives.
作用機序
The mechanism of action of L-Aspartyl-L-phenylalanine-d5 involves its interaction with specific molecular targets and pathways in biological systems. Upon ingestion, it breaks down into its constituent amino acids, aspartic acid and phenylalanine, which are then absorbed into the bloodstream and utilized in various metabolic processes . These components do not accumulate in the body and are used in the same way as when derived from common foods .
類似化合物との比較
Similar Compounds
Aspartame: A non-deuterated form of L-Aspartyl-L-phenylalanine methyl ester, commonly used as a low-calorie sweetener.
L-Aspartyl-L-phenylalanine methyl ester: Another non-deuterated form used in similar applications.
Uniqueness
L-Aspartyl-L-phenylalanine-d5 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for more precise analytical measurements in scientific research. This makes it particularly valuable in studies requiring high sensitivity and accuracy .
特性
分子式 |
C13H16N2O5 |
|---|---|
分子量 |
285.31 g/mol |
IUPAC名 |
(3S)-3-amino-4-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C13H16N2O5/c14-9(7-11(16)17)12(18)15-10(13(19)20)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7,14H2,(H,15,18)(H,16,17)(H,19,20)/t9-,10-/m0/s1/i1D,2D,3D,4D,5D |
InChIキー |
YZQCXOFQZKCETR-PLGYOIJJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
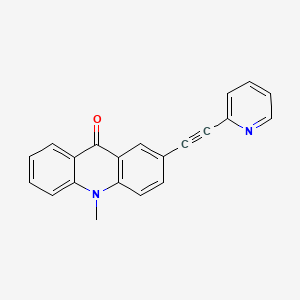
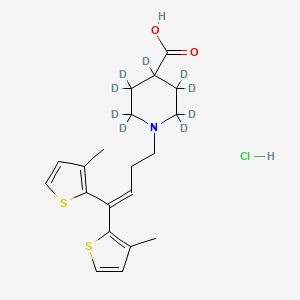
![2-[(Tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B12431761.png)
